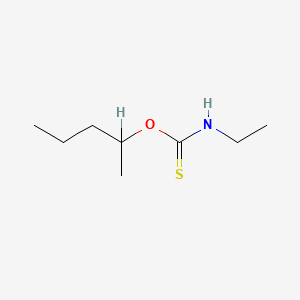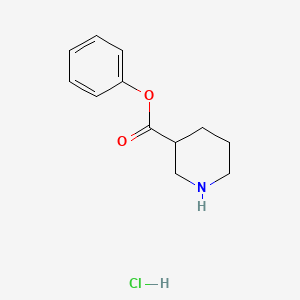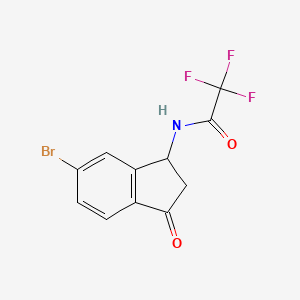
O-pentan-2-yl N-ethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-pentan-2-yl N-ethylcarbamothioate is an organic compound with the molecular formula C8H17NOS It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a thioester group (–COS–)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-pentan-2-yl N-ethylcarbamothioate typically involves the reaction of pentan-2-ol with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
O-pentan-2-yl N-ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various carbamate and thioester derivatives.
Applications De Recherche Scientifique
O-pentan-2-yl N-ethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate and thioester functionalities into molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate or thioester groups.
Mécanisme D'action
The mechanism of action of O-pentan-2-yl N-ethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can disrupt various biochemical pathways, depending on the enzyme targeted. The thioester group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-pentan-2-yl N-methylcarbamothioate: Similar structure but with a methyl group instead of an ethyl group.
O-pentan-2-yl N-propylcarbamothioate: Similar structure but with a propyl group instead of an ethyl group.
O-pentan-2-yl N-butylcarbamothioate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
O-pentan-2-yl N-ethylcarbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and overall biological activity, making it distinct from its analogs.
Propriétés
| 120903-92-6 | |
Formule moléculaire |
C8H17NOS |
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
O-pentan-2-yl N-ethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-4-6-7(3)10-8(11)9-5-2/h7H,4-6H2,1-3H3,(H,9,11) |
Clé InChI |
YQLMVQHUFYPAHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=S)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)






